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molecular formula C7H13N3O2 B8414032 N-diethoxymethyltriazole

N-diethoxymethyltriazole

Cat. No. B8414032
M. Wt: 171.20 g/mol
InChI Key: KQAKPDVLHTUMIT-UHFFFAOYSA-N
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Patent
US06177459B1

Procedure details

After the addition of 2.5 g of p-toluenesulphonic acid hydrate, 34.5 g (0.5 mol) of triazole in 222 g (1.5 mol) of triethyl orthoforrnate are heated until the internal temperature reaches 150° C., while ethanol is distilled off. 2 g of sodium carbonate are added and the mixture is distilled using high vacuum. 48.6 g (56.8% of theory) of N-diethoxymethyltriazole are obtained.
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
222 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[N:2]1.[CH:6](OCC)([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O)C>[CH2:8]([O:7][CH:6]([O:10][CH2:11][CH3:12])[N:1]1[CH:5]=[CH:4][N:3]=[N:2]1)[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
34.5 g
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
222 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
2.5 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated until the internal temperature
DISTILLATION
Type
DISTILLATION
Details
is distilled off
ADDITION
Type
ADDITION
Details
2 g of sodium carbonate are added
DISTILLATION
Type
DISTILLATION
Details
the mixture is distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(N1N=NC=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 48.6 g
YIELD: PERCENTYIELD 56.8%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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